molecular formula C14H18N4O B2984416 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea CAS No. 2034363-54-5

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea

Cat. No.: B2984416
CAS No.: 2034363-54-5
M. Wt: 258.325
InChI Key: MOCYFYPRLHPBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives

Scientific Research Applications

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Future Directions

The study of pyrazoles and their derivatives is a vibrant field of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of pyrazole-based drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group at the 2-position of the pyrazole ring. This intermediate is then reacted with phenyl isocyanate to form the final urea derivative. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methylphenyl)urea: Similar structure with a methyl group on the phenyl ring.

    1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-chlorophenyl)urea: Similar structure with a chlorine atom on the phenyl ring.

    1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-nitrophenyl)urea: Similar structure with a nitro group on the phenyl ring.

Uniqueness

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea is unique due to its specific combination of the pyrazole ring and phenyl group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential for diverse scientific research applications make it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-10-13(17-18(11)2)8-9-15-14(19)16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCYFYPRLHPBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.